Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate
CAS No.: 144865-23-6
Cat. No.: VC16829990
Molecular Formula: C11H13NO4S
Molecular Weight: 255.29 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate - 144865-23-6](/images/structure/VC16829990.png)
Specification
CAS No. | 144865-23-6 |
---|---|
Molecular Formula | C11H13NO4S |
Molecular Weight | 255.29 g/mol |
IUPAC Name | methyl 2-methyl-2-(4-nitrophenyl)sulfanylpropanoate |
Standard InChI | InChI=1S/C11H13NO4S/c1-11(2,10(13)16-3)17-9-6-4-8(5-7-9)12(14)15/h4-7H,1-3H3 |
Standard InChI Key | CRHPUCZIJCRIMJ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C(=O)OC)SC1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate is an organic compound featuring a propanoate structure with a nitro-substituted phenyl group linked through a sulfanyl moiety. This unique structural arrangement imparts distinct chemical reactivity and potential biological properties, making it a valuable compound for further study in chemical and pharmacological research.
Synthesis and Production
The synthesis of similar compounds typically involves esterification reactions. For Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate, a likely synthesis pathway would involve the reaction of a suitable precursor with methanol in the presence of an acid catalyst. Continuous flow processes can optimize this synthesis, improving efficiency and yield in industrial settings.
Biological Activities and Potential Applications
Research on related compounds suggests potential antimicrobial properties. The nitro group can undergo bioreduction in biological systems, leading to reactive intermediates that may interact with cellular components. This could influence various biological pathways, including those related to inflammation or microbial resistance.
Comparison with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 2-(4-nitrophenyl)propanoate | Lacks the additional methyl group at the 2-position and sulfanyl linkage | Primarily used as an intermediate in organic synthesis |
Methyl 2-methyl-2-(2-nitrophenyl)propanoate | Similar structure but with the nitro group in the ortho position | Different positioning of the nitro group affects reactivity and biological activity |
Ethyl 2-methyl-2-(5-nitro-2-pyridinyl)sulfanylpropanoate | Contains a pyridine moiety instead of a phenyl group | Exhibits different chemical properties due to the nitrogen heteroatom presence |
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